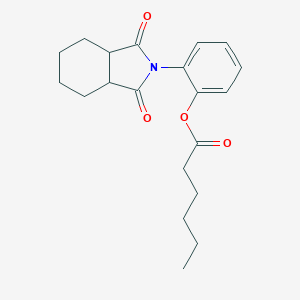
5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is a complex organic compound with the molecular formula C20H24BrNO4 It is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and an isoindoline moiety with a bromo substituent and a dioxo functionality
Métodos De Preparación
The synthesis of 5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE typically involves multiple steps. One common synthetic route starts with the preparation of the isoindoline derivative, which is then coupled with the cyclohexyl derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromo or dioxo functionalities.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE include:
5-bromo-2,3-dihydro-isoindol-1-one: This compound shares the isoindoline moiety with a bromo substituent but lacks the cyclohexyl group.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound has a similar isoindoline structure but with different substituents.
Propiedades
Fórmula molecular |
C20H24BrNO4 |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C20H24BrNO4/c1-11(2)14-6-4-12(3)8-17(14)26-18(23)10-22-19(24)15-7-5-13(21)9-16(15)20(22)25/h5,7,9,11-12,14,17H,4,6,8,10H2,1-3H3 |
Clave InChI |
OLYFABLCITZCDS-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B341360.png)


![2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341365.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341366.png)
![Hexyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341367.png)
![Ethyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341368.png)
![Decyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341369.png)
![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341375.png)

![4-{[(4-METHYLPHENYL)AMINO]METHYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE](/img/structure/B341380.png)



